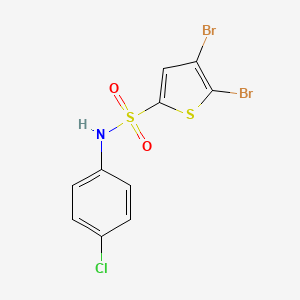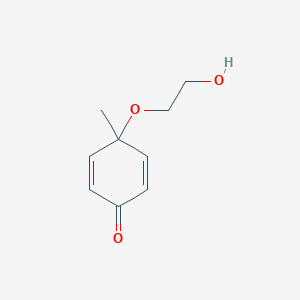
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one is an organic compound with a unique structure that includes a hydroxyethoxy group and a methyl group attached to a cyclohexa-2,5-dien-1-one ring. This compound is known for its applications in various fields, including photoinitiation and polymerization processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one typically involves the reaction of 4-methylcyclohexa-2,5-dien-1-one with ethylene glycol under specific conditions. One common method includes using a catalyst such as N-bromo succinimide (NBS) and dimethyl sulfoxide (DMSO) as the oxidizing agent and solvent. The reaction is carried out at 100°C with continuous stirring for 24 hours .
Industrial Production Methods
In industrial settings, the production of this compound may involve more scalable and efficient methods, such as continuous flow reactors or microwave-assisted synthesis. These methods can enhance reaction rates and yields while maintaining the desired purity of the product.
Chemical Reactions Analysis
Types of Reactions
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The hydroxyethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Scientific Research Applications
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one has several scientific research applications:
Biology: The compound’s ability to generate radicals upon light exposure makes it useful in biological studies involving radical-induced processes.
Mechanism of Action
The mechanism of action of 4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one involves the absorption of light, which elevates its electrons to an excited state. This excited state can then undergo homolytic cleavage to generate reactive species such as radicals. These radicals initiate polymerization reactions by attacking monomers and forming polymer chains .
Comparison with Similar Compounds
Similar Compounds
2-Hydroxy-4’-(2-hydroxyethoxy)-2-methylpropiophenone: This compound is also a photoinitiator used in similar applications.
1,4-Dimethylbenzene: Although structurally different, it shares some photoinitiation properties.
Uniqueness
4-(2-Hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one is unique due to its specific structure that allows for efficient light absorption and radical generation. Its hydroxyethoxy group enhances its solubility and compatibility with various solvents, making it versatile for different applications.
Properties
CAS No. |
881181-42-6 |
|---|---|
Molecular Formula |
C9H12O3 |
Molecular Weight |
168.19 g/mol |
IUPAC Name |
4-(2-hydroxyethoxy)-4-methylcyclohexa-2,5-dien-1-one |
InChI |
InChI=1S/C9H12O3/c1-9(12-7-6-10)4-2-8(11)3-5-9/h2-5,10H,6-7H2,1H3 |
InChI Key |
XIYXYRDBPBSZBE-UHFFFAOYSA-N |
Canonical SMILES |
CC1(C=CC(=O)C=C1)OCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3-Bromo-phenyl)-4-methyl-2,5-dihydro-[1,2,3]thiadiazole 1,1-dioxide](/img/structure/B12608423.png)
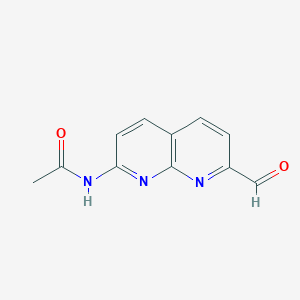
![5-Chloro-2-hydroxy-N-[4-methyl-2-(2-phenylethoxy)phenyl]benzamide](/img/structure/B12608437.png)
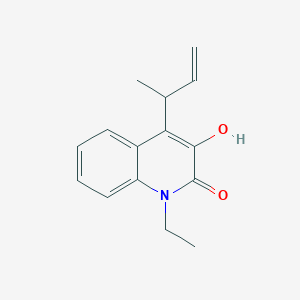

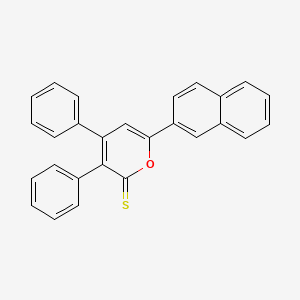


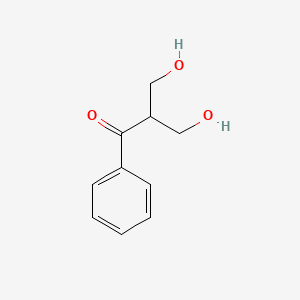
![1H-Pyrrolo[2,3-b]pyridine-3-carboxylic acid, 6-amino-1-(1,1-dimethylethyl)-, ethyl ester](/img/structure/B12608478.png)
![Benzenesulfonamide, N-[3,5-bis(trifluoromethyl)phenyl]-4-(2-oxazolyl)-](/img/structure/B12608485.png)
![Pyridine, 4-[(2S)-2-[3,5-bis(trifluoromethyl)phenyl]-2-phenylethyl]-](/img/structure/B12608488.png)
![N-[3,5-Bis(trifluoromethyl)phenyl]-1-benzothiophene-2-sulfonamide](/img/structure/B12608491.png)
